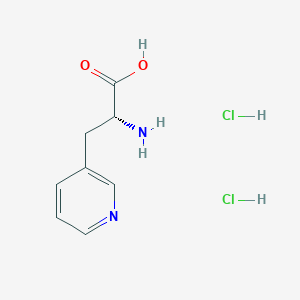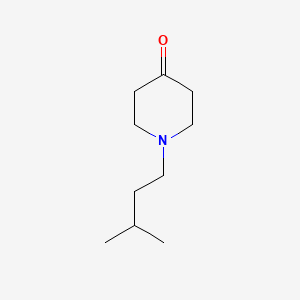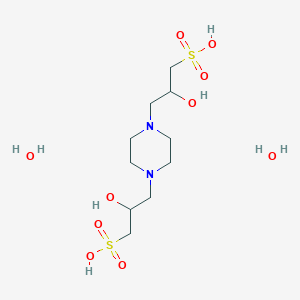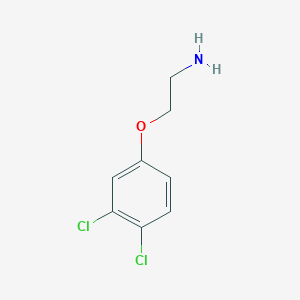
H-D-3-Pal-OH.2HCl
Vue d'ensemble
Description
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N2O2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en oncologie
H-D-3-Pal-OH.2HCl: a démontré un potentiel prometteur dans la recherche en oncologie en raison de sa capacité à inhiber la prolifération cellulaire et à favoriser l'apoptose dans les cellules cancéreuses. Ceci suggère son utilisation dans le développement de traitements ciblant la croissance tumorale et la survie .
Immunomodulation
Ce composé peut agir comme un immunomodulateur, indiquant des applications thérapeutiques contre les troubles auto-immuns. Il pourrait être impliqué dans la régulation des réponses immunitaires et le maintien de l'homéostasie .
Membranes polymères conductrices
Des recherches ont exploré l'intégration de 3-(3-Pyridyl)-D-alanine dihydrochloride dans des membranes polymères conductrices, ce qui pourrait améliorer leurs performances dans diverses applications .
Synthèse métal-anion
Le composé a été utilisé dans la synthèse d'anions métalliques, tels que les ligands tris(3-pyridyl)aluminate, qui ont montré une stabilité protidique inattendue vis-à-vis de l'eau et des alcools .
Recherche en protéomique
This compound: est utilisé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines, compte tenu de son rôle dans la synthèse et la modification des peptides .
Mécanisme D'action
Target of Action
H-D-3-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride or 3-(3-Pyridyl)-D-alanine dihydrochloride, is a synthetic peptide of scientific interest It’s suggested that it may interact with cellular components involved in cell proliferation and apoptosis .
Mode of Action
The compound’s mode of action involves inhibiting cell proliferation and promoting apoptosis in oncogenic cells . This suggests that it may interact with cellular targets that regulate cell growth and programmed cell death. Additionally, it may function as an immunomodulator , indicating potential interactions with components of the immune system.
Biochemical Pathways
The specific biochemical pathways affected by H-D-3-Pal-OHGiven its proposed role in inhibiting cell proliferation and promoting apoptosis , it’s likely that it impacts pathways related to these processes. This could include pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the intrinsic and extrinsic apoptotic pathways.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the promotion of apoptosis in oncogenic cells . This could potentially lead to the reduction of tumor growth and size in cancerous conditions. Its potential role as an immunomodulator suggests it may also influence immune responses, possibly enhancing the body’s ability to fight against diseases.
Analyse Biochimique
Biochemical Properties
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid decarboxylases and transaminases. These interactions are essential for the compound’s role in neurotransmitter synthesis and amino acid metabolism. The compound’s interaction with amino acid decarboxylases facilitates the conversion of amino acids into their corresponding amines, which are vital for neurotransmitter function .
Cellular Effects
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of neurotransmitter receptors, thereby affecting neuronal signaling. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating their activity. The compound can also inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride change over time. The compound is relatively stable under standard storage conditions (2~8°C) and maintains its biochemical activity for extended periods . Prolonged exposure to light or heat can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter function and improve cognitive performance. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and decarboxylases, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining the balance of neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is essential for its biochemical activity and overall efficacy .
Subcellular Localization
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized to the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Propriétés
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595075 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93960-21-5 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-3-Pyridylalanine.2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)








![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)




